A Technical Guide to the Synthesis and Characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol
A Technical Guide to the Synthesis and Characterization of 2-(4-Methylpiperazin-1-YL)cyclopentanol
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis and detailed characterization of the novel β-amino alcohol, 2-(4-Methylpiperazin-1-YL)cyclopentanol. This compound incorporates a cyclopentanol scaffold, a prevalent motif in bioactive molecules, and the N-methylpiperazine heterocycle, a cornerstone of modern medicinal chemistry renowned for improving the pharmacokinetic properties of drug candidates.[1][2][3] The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale, making it an essential resource for researchers in organic synthesis, medicinal chemistry, and drug development. The primary synthetic strategy detailed herein involves the highly regioselective nucleophilic ring-opening of cyclopentene oxide with N-methylpiperazine. Furthermore, a complete framework for structural verification and purity assessment is presented, utilizing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction and Strategic Rationale
The convergence of privileged scaffolds in a single molecular entity is a proven strategy in the discovery of novel therapeutic agents. 2-(4-Methylpiperazin-1-YL)cyclopentanol is a molecule of significant interest, embodying this principle. The piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to confer aqueous solubility and act as a versatile linker.[2][3] Concurrently, the 1,2-amino alcohol functional group on a cyclopentane core is a key pharmacophore in various biologically active compounds.[4][5]
The synthesis of such β-amino alcohols is most classically and efficiently achieved via the aminolysis of epoxides.[6][7] This approach offers excellent control over stereochemistry and regiochemistry, is atom-economical, and often proceeds under mild conditions.[8][9] This guide focuses on this robust and scalable synthetic route.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond between the cyclopentyl ring and the piperazine nitrogen. This bond is formed through a nucleophilic substitution reaction, identifying cyclopentene oxide as the electrophile and N-methylpiperazine as the nucleophile. This strategy is advantageous due to the commercial availability and stability of both starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis Methodology
Principle of the Reaction
The synthesis proceeds via a classic SN2-type nucleophilic ring-opening of an epoxide. The lone pair of electrons on the secondary amine of N-methylpiperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the cyclopentene oxide ring. This backside attack results in the inversion of stereochemistry at the attacked carbon, leading to a trans relationship between the incoming amino group and the resulting hydroxyl group.[9][10] The reaction can be performed with or without a catalyst, though mild acid or base catalysis can sometimes accelerate the process.[6][8] For simplicity and to minimize side reactions, this protocol proceeds under neutral, solvent-reflux conditions.
Caption: Forward synthesis of the target compound.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Cyclopentene Oxide | 285-67-6 | C₅H₈O | 84.12 | Flammable liquid, handle in a fume hood. |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | 100.16 | Corrosive, causes burns. Handle with care. |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Solvent. Highly flammable. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. Flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | Stationary phase for column chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentene oxide (4.21 g, 50 mmol, 1.0 eq) and anhydrous ethanol (30 mL).
-
Addition of Reagent: While stirring, add N-methylpiperazine (5.51 g, 55 mmol, 1.1 eq) dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 50 mL of deionized water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure 2-(4-Methylpiperazin-1-YL)cyclopentanol.
Part II: Physicochemical and Spectroscopic Characterization
Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized compound.[11] The expected data presented below serves as a benchmark for validating the experimental outcome.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol [12] |
| Appearance | Expected to be a solid or viscous oil.[12] |
| CAS Number | 915921-53-8[12] |
Spectroscopic Data Interpretation
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]
| ¹H NMR (Expected Data, 400 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ 3.80 - 3.70 |
| ~ 3.30 (broad) |
| ~ 2.80 - 2.40 |
| 2.29 |
| ~ 2.00 - 1.50 |
| ¹³C NMR (Expected Data, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ 75.0 |
| ~ 70.0 |
| ~ 55.0 |
| ~ 49.0 |
| ~ 46.0 |
| ~ 34.0, 24.0, 21.0 |
FT-IR provides confirmation of the key functional groups present in the molecule.
| FT-IR (Expected Data) |
| Frequency (cm⁻¹) |
| 3450 - 3200 |
| 2960 - 2850 |
| 1150 - 1050 |
| 1200 - 1100 |
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| Mass Spectrometry (Expected Data, ESI+) |
| m/z Value |
| 185.16 |
| 184.16 |
| Key Fragments |
Integrated Experimental Workflow
The entire process from synthesis to final characterization follows a logical and systematic workflow, ensuring reproducibility and high-quality results.
Caption: Comprehensive workflow from synthesis to analysis.
Safety and Handling
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Cyclopentene oxide and organic solvents are flammable; avoid open flames and sparks.
-
N-Methylpiperazine is corrosive and can cause severe skin burns and eye damage. Avoid direct contact and inhalation.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications (RSC Publishing). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanols. Available at: [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Epoxide ring-opening reaction of cyclohexene oxide with various amines. ResearchGate. Available at: [Link]
-
Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2011). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
- Google Patents. (2017). US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS.
-
Gevorgyan, A., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link]
-
Plommer, H., Reim, I., & Kerton, F. M. (2018). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Available at: [Link]
-
Pearson. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene oxide and dimethylamine. Available at: [Link]
-
Panda, J., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Pharmacological Activity, Biochemical Properties, and Clinical Applications of Synthetic and Natural Compounds. Available at: [Link]
-
Elfahmi, F. R., & Herman, H. (2020). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Molecules. Available at: [Link]
-
Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available at: [Link]
-
Wang, X., et al. (2022). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. Available at: [Link]
-
MDPI. (n.d.). Special Issue: Pharmacological Activities and Therapeutic Potential of Novel Drug Derivatives. Available at: [Link]
-
Plommer, H., Reim, I., & Kerton, F. M. (2018). Supporting Information for: Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. The Royal Society of Chemistry. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. Available at: [Link]
-
YouTube. (2022). Prepare each compound from cyclopentanol More than one step may be needed. Available at: [Link]
-
Martins, C. R., et al. (2009). Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
OpenStax. (n.d.). 24.10 Spectroscopy of Amines. Available at: [Link]
-
Westphal, F., et al. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Science International. Available at: [Link]
Sources
- 1. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Cyclopentanol synthesis [organic-chemistry.org]
- 5. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]
- 6. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-(4-Methylpiperazin-1-yl)cyclopentanol AldrichCPR 915921-53-8 [sigmaaldrich.com]
- 13. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
